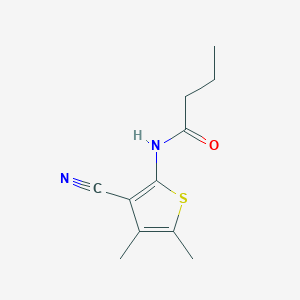![molecular formula C19H21ClN2O3S B251076 N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B251076.png)
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]-2-methylpropanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied in the field of cancer research. MLN4924 is a potent inhibitor of NEDD8-activating enzyme (NAE), which is responsible for activating the ubiquitin-like protein NEDD8. Inhibition of NAE by MLN4924 results in the accumulation of NEDD8 conjugates, leading to the disruption of various cellular processes, including cell cycle progression, DNA damage repair, and protein degradation.
作用机制
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]-2-methylpropanamide inhibits NAE, which is responsible for activating NEDD8. NEDD8 conjugation is essential for the function of Cullin-RING E3 ubiquitin ligases (CRLs), which are responsible for the ubiquitination and subsequent degradation of a wide range of cellular proteins. Inhibition of NAE by this compound results in the accumulation of NEDD8 conjugates, leading to the disruption of CRL-mediated protein degradation. This disruption results in the stabilization of various proteins, including tumor suppressors and cell cycle regulators, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell cycle progression, induction of apoptosis, and inhibition of DNA damage repair. This compound has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
One advantage of using N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]-2-methylpropanamide in lab experiments is its specificity for NAE, which allows for the selective inhibition of NEDD8 conjugation. However, one limitation of using this compound is its toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]-2-methylpropanamide. One potential direction is the development of combination therapies that include this compound and other anti-cancer agents. Another potential direction is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, the development of more potent and selective NAE inhibitors could lead to the development of more effective anti-cancer agents.
合成方法
The synthesis of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]-2-methylpropanamide involves several steps, including the coupling of 4-chlorothiophenol with 2-methoxy-4-nitroaniline, followed by reduction of the nitro group to an amine. The resulting amine is then coupled with 2-methylpropanoic acid, and the resulting product is further acetylated to yield this compound.
科学研究应用
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]-2-methylpropanamide has been extensively studied in preclinical and clinical settings for its potential as an anti-cancer agent. In vitro studies have shown that this compound is effective against a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and prostate cancer. In vivo studies using animal models have also demonstrated the efficacy of this compound in inhibiting tumor growth and metastasis.
属性
分子式 |
C19H21ClN2O3S |
|---|---|
分子量 |
392.9 g/mol |
IUPAC 名称 |
N-[4-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-2-methoxyphenyl]-2-methylpropanamide |
InChI |
InChI=1S/C19H21ClN2O3S/c1-12(2)19(24)22-16-9-6-14(10-17(16)25-3)21-18(23)11-26-15-7-4-13(20)5-8-15/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24) |
InChI 键 |
AQGRUXQIVNCPNR-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl)OC |
规范 SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-fluoro-N-{[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250995.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)


![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B251008.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B251011.png)
![2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B251012.png)
![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B251013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251014.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251015.png)
![3-chloro-4-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251016.png)
![3-iodo-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251017.png)
